molecular formula C10H4ClN3O2 B3033093 2-Chloro-6-nitroquinoline-4-carbonitrile CAS No. 81257-01-4

2-Chloro-6-nitroquinoline-4-carbonitrile

Cat. No.: B3033093
CAS No.: 81257-01-4
M. Wt: 233.61
InChI Key: OIMXXBDBGFUZEO-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoline-4-carbonitrile (CAS: 81257-01-4) is a nitro-substituted quinoline derivative with a chloro group at position 2, a nitro group at position 6, and a carbonitrile group at position 4. Its molecular formula is C₁₀H₄ClN₃O₂, and it has a molecular weight of 233.55 g/mol. The quinoline core (a fused benzene and pyridine ring system) provides aromatic stability, while the electron-withdrawing substituents (nitro, chloro, and carbonitrile) enhance its reactivity in electrophilic substitution and coordination chemistry.

Properties

IUPAC Name

2-chloro-6-nitroquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-3-6(5-12)8-4-7(14(15)16)1-2-9(8)13-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXXBDBGFUZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265046
Record name 4-Quinolinecarbonitrile, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81257-01-4
Record name 4-Quinolinecarbonitrile, 2-chloro-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81257-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarbonitrile, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitroquinoline-4-carbonitrile typically involves the nitration of 2-chloroquinoline-4-carbonitrile. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective nitration at the 6-position of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitroquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amination: Formation of 2-amino-6-nitroquinoline-4-carbonitrile.

    Thioether Formation: Formation of 2-(alkylthio)-6-nitroquinoline-4-carbonitrile.

Scientific Research Applications

2-Chloro-6-nitroquinoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitroquinoline-4-carbonitrile is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The chloro and carbonitrile groups contribute to the compound’s ability to inhibit specific enzymes and signaling pathways, making it a potential candidate for targeted therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Chloro-6-nitroquinoline-4-carbonitrile with key analogs, highlighting differences in substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C2), NO₂ (C6), CN (C4) C₁₀H₄ClN₃O₂ 233.55 Pharmaceutical intermediates, ligand synthesis
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (C4), OEt (C7), NO₂ (C6), CN (C3) C₁₂H₈ClN₃O₃ 285.66 Drug development, coordination chemistry
2,4-Dichloro-6-methylnicotinonitrile Cl (C2, C4), CH₃ (C6), CN (C3) C₇H₄Cl₂N₂ 199.03 Agrochemical synthesis, nitrile reactivity studies
Chlororange (2-amino-6-chloro-4-nitrophenol) NH₂ (C2), Cl (C6), NO₂ (C4) C₆H₅ClN₂O₃ 206.60 Dye intermediate, cosmetic testing

Key Observations

Core Structure Differences: Quinoline vs. Pyridine/Benzene: The quinoline core in the main compound and its analog () offers π-conjugation and stability, enhancing interactions in drug-receptor binding. In contrast, 2,4-Dichloro-6-methylnicotinonitrile (a pyridine derivative) and Chlororange (a benzene derivative) lack fused aromatic systems, reducing their planar rigidity .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The nitro and carbonitrile groups in the main compound increase electrophilicity, favoring nucleophilic aromatic substitution. Chlororange’s nitro group at C4 (para to NH₂) creates resonance effects, altering its acidity compared to the main compound .
  • Positional Isomerism : Shifting the carbonitrile group from C4 (main compound) to C3 () alters electronic distribution, affecting solubility and reactivity in cross-coupling reactions .

Applications: Pharmaceuticals: The main compound and its quinoline analog () are prioritized in kinase inhibitor development due to their planar structure and nitrile-mediated hydrogen bonding . Agrochemicals: 2,4-Dichloro-6-methylnicotinonitrile’s methyl group enhances lipid solubility, making it suitable for pesticide formulations .

Physicochemical and Reactivity Profiles

  • Solubility : The main compound’s nitro and carbonitrile groups reduce aqueous solubility compared to Chlororange, which has a polar hydroxyl group .
  • Reactivity: Quinoline derivatives undergo regioselective substitutions at electron-deficient positions (e.g., C5 or C7), while pyridine analogs () react preferentially at methyl or chloro sites . Chlororange’s amino group enables diazotization, a feature absent in the main compound .

Biological Activity

2-Chloro-6-nitroquinoline-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClN2O2. Its structure features a chloro group, a nitro group, and a carbonitrile moiety, which contribute to its unique reactivity and biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Functional GroupsChloro, Nitro, Carbonitrile

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies against several cancer cell lines have revealed that it can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer and lung cancer cell lines .

Case Study: Anticancer Efficacy

A study focused on the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 15 µM, indicating a strong cytotoxic effect. Further investigation suggested that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to cytotoxic effects. Additionally, the chloro and carbonitrile groups are believed to play roles in inhibiting specific enzymes involved in cancer cell signaling pathways.

MechanismDescription
BioreductionFormation of reactive intermediates affecting nucleic acids
Enzyme InhibitionTargeting specific enzymes involved in signaling pathways
Induction of ApoptosisActivation of apoptotic pathways in cancer cells

Comparative Analysis with Similar Compounds

When compared to other quinoline derivatives, such as 2-Chloroquinoline-4-carbonitrile and 6-Nitroquinoline-4-carbonitrile, this compound demonstrates enhanced electrophilicity and potential for bioreduction, making it a versatile candidate for further development in medicinal chemistry .

Table 3: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighHighPotential for drug development
2-Chloroquinoline-4-carbonitrileModerateModerateLess electrophilic
6-Nitroquinoline-4-carbonitrileModerateLowLimited bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-nitroquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-nitroquinoline-4-carbonitrile

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